![molecular formula C15H13N3O6S2 B2694519 methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034589-39-2](/img/structure/B2694519.png)
methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
The compound “methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule that contains several functional groups including a pyrrolopyridine ring, a sulfamoyl group, and a thiophene ring . Pyrrolopyrazine derivatives, which are similar to the pyrrolopyridine ring in this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolopyridine ring, in particular, is a nitrogen-containing heterocycle that is often found in bioactive molecules .Scientific Research Applications
Synthesis and Functionalization Techniques
Innovative Synthesis Approaches : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in annulation reactions, demonstrating the potential of utilizing similar structures in the synthesis of highly functionalized compounds. This method exemplifies how the target compound might be synthesized or modified for specific applications, underscoring the versatility of thiophene derivatives in organic synthesis (Zhu et al., 2003).
Orthogonal Synthesis Methods : A study showcases the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, indicating how similar methodologies might be applied to synthesize or modify compounds like methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate for diverse research purposes, including material science and pharmacology (Cheng et al., 2010).
Potential Applications in Material Science
- Metal Complex Formation : The interaction of certain ligands with metals to form complexes provides insights into the potential of similar compounds to be used in the development of new materials or catalysts. These complexes could have applications in catalysis, material science, and even in medicinal chemistry (Sousa et al., 2001).
Applications in Analytical and Environmental Chemistry
- Chromatographic Analysis : The development of ultra-performance liquid chromatography methods for the analysis of complex mixtures underscores the potential use of related compounds in analytical chemistry, particularly in the stability indicating methods and impurity profiling. This is crucial in pharmaceutical research, environmental monitoring, and forensic science (Reddy et al., 2014).
Applications in Heterocyclic Chemistry and Drug Discovery
- Heterocyclic Compound Synthesis : The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines and other derivatives from thiophene carboxylates highlights the role of such compounds in the development of new pharmaceuticals, agrochemicals, and organic materials. These processes illustrate the importance of thiophene derivatives in constructing complex heterocyclic frameworks with potential biological activities (Yagodkina-Yakovenko et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 3-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c1-24-15(21)12-10(4-8-25-12)26(22,23)17-6-7-18-13(19)9-3-2-5-16-11(9)14(18)20/h2-5,8,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZOGCQHVGYZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate |
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